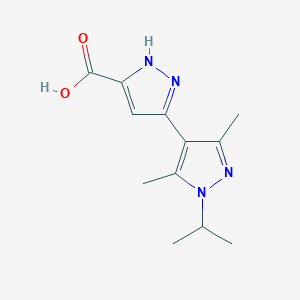

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid” is a chemical substance with the molecular formula C12H16N4O2 . It has a molecular weight of 248.28 . The IUPAC name for this compound is 1’-isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3, (H,13,14) (H,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Aplicaciones Científicas De Investigación

- 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid serves as a valuable reagent in Suzuki coupling reactions. These reactions involve the cross-coupling of aryl or vinyl boronic acids with aryl or vinyl halides, leading to the formation of biaryl compounds. Researchers use this method to synthesize complex organic molecules for drug discovery and materials science .

- The compound participates in copper-catalyzed azidation reactions. Azidation introduces azide groups (-N₃) into organic molecules, enabling the synthesis of diverse functionalized compounds. Researchers explore this strategy to create novel building blocks for drug development and chemical biology .

- Scientists have utilized 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid in the preparation of selective quinazolinyl-phenol inhibitors targeting checkpoint kinase 1 (CHK1). These inhibitors hold promise as potential antitumor agents and radioprotectants. CHK1 inhibition disrupts DNA damage repair pathways, making it an attractive target for cancer therapy .

- Researchers have employed this compound in the stereoselective synthesis of selective cathepsin inhibitors. Cathepsins are proteolytic enzymes involved in various physiological processes, including immune response and tissue remodeling. Inhibiting cathepsins may have therapeutic implications for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions .

- The unique structure of 1’-Isopropyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid makes it interesting for materials science. Researchers explore its potential as a ligand in coordination chemistry, aiming to design metal-organic frameworks (MOFs) or other functional materials. MOFs have applications in gas storage, catalysis, and drug delivery .

- Proteomics studies benefit from this compound as a tool for investigating protein-ligand interactions. Its specific binding properties allow researchers to probe protein targets and understand their roles in cellular processes. By incorporating this ligand, scientists gain insights into protein function and potential drug targets .

Suzuki Coupling Reagent

Copper-Catalyzed Azidation

Selective Quinazolinyl-Phenol Inhibitors of CHK1

Stereoselective Synthesis of Cathepsin Inhibitors

Materials Science Applications

Proteomics Research

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c1-6(2)16-8(4)11(7(3)15-16)9-5-10(12(17)18)14-13-9/h5-6H,1-4H3,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRUIZVZRUFWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)C2=NNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Isopropyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)

![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

![N-[(5-butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2788793.png)

![1-(5-Chloro-2-methylphenyl)-4-[4-(1,1-dioxidoisothiazolidin-2-yl)benzoyl]piperazine](/img/structure/B2788794.png)

![(1H-indol-2-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2788802.png)